tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate

Description

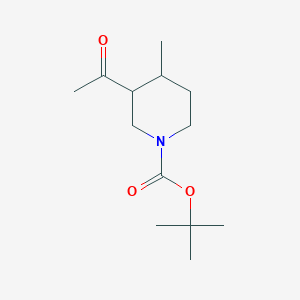

tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate (CAS: 2022787-22-8) is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an acetyl group at the 3-position, and a methyl substituent at the 4-position of the piperidine ring. This compound is utilized in organic synthesis and pharmaceutical research due to its structural versatility. It is commercially available through multiple suppliers, as noted in recent procurement data .

The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations.

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-9-6-7-14(8-11(9)10(2)15)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3 |

InChI Key |

LTDAANNGNROGHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1C(=O)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:

Formation of tert-Butyl 4-methylpiperidine-1-carboxylate: This is achieved by reacting 4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Acetylation: The resulting tert-Butyl 4-methylpiperidine-1-carboxylate is then acetylated using acetic anhydride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate is primarily studied for its pharmacological properties. The compound has been investigated for its potential as a building block in the synthesis of various bioactive molecules.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of piperidine derivatives, which are known for their diverse biological activities, including:

- Antidepressant effects

- Anti-inflammatory properties

- Antimicrobial activity

Recent studies have demonstrated that derivatives of piperidine can exhibit significant activity against various pathogens, making this compound a valuable precursor in drug development.

Case Studies

Several case studies highlight the compound’s role in synthesizing novel pharmaceuticals:

- Study on Antidepressant Activity : Research indicated that piperidine derivatives synthesized from this compound showed promising antidepressant-like effects in animal models, suggesting its potential for treating mood disorders.

- Antimicrobial Agents : A series of compounds derived from this piperidine were evaluated for antimicrobial activity against resistant strains of bacteria, demonstrating efficacy and opening avenues for new antibiotic development.

Synthetic Applications

The compound is utilized in organic synthesis due to its versatile functional groups. It can be employed in:

- Alkylation Reactions : The tert-butyl group provides steric hindrance that can be advantageous in selective reactions.

- Acetylation Processes : The acetyl group allows for further functionalization, enabling the creation of complex molecular architectures.

Potential Therapeutic Uses

Emerging research suggests that this compound may have therapeutic potential beyond its synthetic applications:

Neurological Disorders

Given its structural similarity to known neuroactive compounds, there is ongoing research into its effects on neurotransmitter systems, particularly regarding anxiety and depression.

Cancer Research

Initial studies indicate that derivatives may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. Further investigation is required to elucidate these pathways and assess the compound's efficacy in clinical settings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate is primarily based on its ability to interact with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate include:

| Compound Name | CAS Number | Molecular Weight | Key Substituents | Similarity Index |

|---|---|---|---|---|

| tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | 236406-33-0 | 243.34 | 4-methyl, 4-(2-hydroxyethyl) | 1.00 |

| tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate | - | 285.33 | 3-carbamoyl, 4-methoxyimino, 3-methyl | - |

| tert-Butyl 4-formylpiperidine-1-carboxylate | 189442-92-0 | 213.26 | 4-formyl | 0.98 |

| (±)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | - | 272.33 | 3-(methoxy(methyl)carbamoyl) | - |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | 277.36 | 4-amino, 4-(pyridin-3-yl) | - |

Notes:

- tert-Butyl 4-formylpiperidine-1-carboxylate (CAS: 189442-92-0) shares a high similarity index (0.98) due to its analogous Boc-protected piperidine core but differs in the 4-formyl substituent, which offers aldehyde reactivity .

- tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS: 236406-33-0) has identical methyl and hydroxyethyl groups at position 4, making it a closer structural match .

- The 3-carbamoyl and 4-methoxyimino derivatives exhibit distinct electronic profiles, influencing their applications in medicinal chemistry .

Physical and Chemical Properties

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7) is a light yellow solid with a molecular weight of 277.36 g/mol .

- Compounds with hydrophilic substituents (e.g., hydroxyethyl or amino groups) exhibit higher polarity, impacting solubility and chromatographic behavior .

Biological Activity

Tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of tert-butyl and acetyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The precise mechanism of action for this compound is not fully elucidated. However, as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors. The functional groups attached to the piperidine ring may modulate its binding affinity and biological activity.

Antimicrobial Activity

Recent studies have explored the potential of piperidine derivatives, including this compound, as inhibitors against Mycobacterium tuberculosis (Mtb). In a structure-activity relationship (SAR) study, certain analogs exhibited significant inhibitory activity against the MenA enzyme, a target in the menaquinone biosynthetic pathway essential for Mtb survival under hypoxic conditions. The IC50 values for these compounds ranged from 13 to 22 µM, indicating promising antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it inhibits cellular acetylation with an effective concentration (EC50) of 1–3 µM against various tumor cell lines . This activity suggests that it may interfere with critical cellular processes involved in cancer proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

These modifications highlight how structural changes can significantly impact the biological efficacy of piperidine derivatives.

Study on Antimycobacterial Activity

In a focused study on piperidine derivatives targeting MenA, researchers synthesized several analogs to evaluate their inhibitory effects on Mtb. The study identified two novel inhibitors with potent activity, demonstrating that structural modifications led to improved pharmacokinetic properties and synergistic effects when combined with other drugs .

Evaluation in Cancer Models

Another investigation assessed the anticancer potential of modified piperidine derivatives. The results indicated that specific substitutions enhanced cytotoxicity against breast cancer cell lines, suggesting that further development could yield effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.